Ganetespib - 888216-25-9

Ganetespib

Catalog Number: EVT-287154
CAS Number: 888216-25-9
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganetespib is a fully synthetic, small molecule inhibitor of HSP90. [, ] HSP90 is a molecular chaperone protein essential for regulating the stability and activity of several client proteins involved in oncogenesis. [] Ganetespib, classified as a triazolone heterocyclic compound, [] binds to the ATP pocket in the N-terminus of HSP90, leading to the downregulation of HSP90 client protein levels. [] Ganetespib is currently being evaluated in pre-clinical and clinical trials for various cancers due to its ability to disrupt multiple oncogenic signaling pathways. [, ]

Molecular Structure Analysis

Ganetespib is described as a "resorcinolic triazolone" compound. [, ] This indicates the presence of a resorcinol moiety and a triazolone core within its molecular structure. These structural elements likely contribute to ganetespib's high affinity binding to the ATP binding pocket of HSP90. [] More detailed structural analysis, including bond lengths, angles, and spatial arrangement of atoms, would require access to published chemical data or crystallographic studies.

Mechanism of Action

Ganetespib functions as a potent and selective inhibitor of HSP90. [] It binds with high affinity to the ATP-binding pocket in the N-terminus of HSP90, disrupting its chaperone function. [, ] This disruption leads to the degradation and inactivation of various HSP90 client proteins, many of which are critical for oncogenic signaling pathways. [, , , , , ] By targeting HSP90, ganetespib induces cell cycle arrest, [, , ] apoptosis, [, , ] inhibits angiogenesis and metastasis, [, ] and sensitizes cancer cells to chemotherapy and radiation. [, , , ]

Applications
  • Broad Spectrum Antitumor Activity: Ganetespib demonstrates potent antitumor activity against a wide range of cancer types, including lung cancer, [, , , , ] breast cancer, [, , , , ] melanoma, [, ] colorectal cancer, [, , , , ] gastric cancer, [] bladder cancer, [] mantle cell lymphoma, [] neuroendocrine tumors, [] and pediatric sarcomas. []
  • Targeting Undruggable Oncogenes: Ganetespib's mechanism of targeting HSP90 provides a unique approach to indirectly inhibit the activity of "undruggable" oncogenes like KRAS, [, ] which are difficult to target directly with conventional drugs.
  • Overcoming Resistance to Targeted Therapies: Ganetespib shows promise in overcoming resistance mechanisms to targeted therapies, including BRAF inhibitors in melanoma [, ] and EGFR tyrosine kinase inhibitors in lung cancer. []
  • Synergy with Standard Therapies: Ganetespib enhances the cytotoxic effects of conventional chemotherapy and radiotherapy, leading to improved tumor responses in preclinical models. [, , , ]

Real-world examples:

  • Enhanced Chemosensitivity in Triple-Negative Breast Cancer: Ganetespib significantly potentiated the cytotoxic activity of doxorubicin and enhanced the efficacy of the doxorubicin-cyclophosphamide regimen in preclinical models of TNBC. []
  • Overcoming Acquired BRAF Inhibitor Resistance in Melanoma: Ganetespib demonstrated efficacy in overcoming acquired resistance to the BRAF inhibitor vemurafenib in melanoma models by targeting HSP90 and suppressing reactivated ERK signaling. []
  • Radiosensitization in Lung Cancer: Ganetespib enhanced the sensitivity of lung cancer cells to radiation therapy by disrupting DNA damage repair mechanisms and inducing cell cycle arrest. []

Clinical Research:

Ganetespib is being evaluated in clinical trials for various cancers. [, , , , , ] These trials investigate the safety, efficacy, and optimal dosing regimens of ganetespib as a single agent and in combination with other therapies.

Future Directions
  • Optimizing Dosing Schedules: Further research is needed to optimize dosing schedules and drug delivery strategies to enhance the efficacy of ganetespib, particularly in overcoming resistance mechanisms. []
  • Identifying Predictive Biomarkers: The development of predictive biomarkers is crucial for identifying patients most likely to benefit from ganetespib treatment. []
  • Combination Therapies: Investigating novel combination therapies with ganetespib and other targeted agents, immunotherapies, or chemotherapies holds promise for improving treatment outcomes. [, , , , ]
  • Targeting Intratumoral Heterogeneity: Exploring ganetespib's ability to overcome intratumoral heterogeneity, particularly in cancers like glioblastoma, represents a promising avenue for future research. []
  • Understanding Mechanisms of Resistance: Delineating the molecular mechanisms underlying acquired resistance to ganetespib is essential for developing strategies to overcome or circumvent resistance. []

17-AAG (17-Allylamino-17-demethoxygeldanamycin)

Compound Description: 17-AAG is a first-generation inhibitor of heat shock protein 90 (Hsp90) belonging to the geldanamycin derivative class [, , ]. It binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins involved in tumor growth and survival [, ].

NVP-AUY922

Compound Description: NVP-AUY922 is a second-generation resorcinolic Hsp90 inhibitor, like Ganetespib [, , ]. It demonstrates potent anti-tumor activity by binding to the ATP-binding pocket of Hsp90 and inhibiting its chaperone function []. This leads to the degradation of Hsp90 client proteins, including various oncogenic kinases and transcription factors [].

BGJ398

Compound Description: BGJ398 is a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. It acts by binding to the intracellular kinase domain of FGFR3, thereby inhibiting its tyrosine kinase activity and downstream signaling [].

Docetaxel

Compound Description: Docetaxel is a taxane chemotherapy drug commonly used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) [, , , ]. It acts by disrupting microtubule function in rapidly dividing cells, leading to cell cycle arrest and apoptosis [, ].

Doxorubicin

Compound Description: Doxorubicin is an anthracycline chemotherapy drug commonly used in the treatment of various cancers, including TNBC []. It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and generation of free radicals [].

Relevance: Preclinical studies have demonstrated that Ganetespib can enhance the cytotoxic activity of Doxorubicin in TNBC models []. Ganetespib potentiates Doxorubicin-induced DNA damage and mitotic arrest, leading to increased apoptosis and improved therapeutic efficacy compared to either agent alone []. These findings suggest that the combination of Ganetespib and Doxorubicin warrants further clinical investigation in TNBC.

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent chemotherapy drug used in the treatment of various cancers, including TNBC []. It acts by crosslinking DNA strands, interfering with DNA replication and transcription, ultimately leading to cell death [].

Relevance: While not directly interacting with Ganetespib, Cyclophosphamide is often used in combination with Doxorubicin (AC regimen) as a standard chemotherapy regimen in TNBC []. Preclinical studies have shown that the addition of Ganetespib to the AC regimen results in superior efficacy compared to AC alone, suggesting a potential benefit of this triple combination therapy in TNBC [].

Properties

CAS Number

888216-25-9

Product Name

Ganetespib

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

STA9090; STA 9090; STA-9090; Ganetespib

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.